3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-
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Overview
Description
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thioether linkage, and a hydroxyisoxazole moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Thioether: The reaction begins with the bromination of a phenyl thiol to form 3-bromophenyl thiol. This is followed by the reaction with a suitable alkylating agent to introduce the thioether linkage.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an appropriate alkyne or alkene.
Hydroxylation and Carboxamide Formation: The final steps include the introduction of the hydroxyl group and the formation of the carboxamide moiety. This can be accomplished through selective hydroxylation and subsequent amidation reactions.
Industrial Production Methods
Industrial production of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium tert-butoxide, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to specific receptors, affecting signal transduction pathways.
Induction of Apoptosis: It can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((3-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((3-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
Uniqueness
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets
Properties
CAS No. |
823220-12-8 |
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Molecular Formula |
C11H9BrN2O3S |
Molecular Weight |
329.17 g/mol |
IUPAC Name |
5-[(3-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
ISUKKPOOMNPCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
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